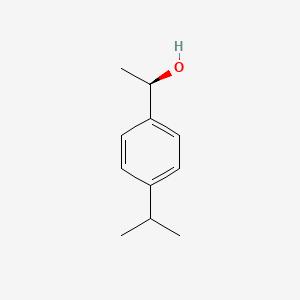

(1R)-1-(4-isopropylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWMXVJCBUKVQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245387 | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105364-42-9 | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105364-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Chirality of Secondary Alcohols

Secondary alcohols are organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms. The structural significance of secondary alcohols like (1R)-1-(4-isopropylphenyl)ethanol lies in their chirality. Chirality is a geometric property of some molecules, meaning they are non-superimposable on their mirror images, much like a person's left and right hands. longdom.orgwikipedia.org These non-superimposable mirror images are called enantiomers. longdom.orgwikipedia.org

The chiral center in this compound is the carbon atom bonded to the hydroxyl group. This carbon is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 4-isopropylphenyl group. This specific arrangement gives rise to two enantiomers: this compound and (1S)-1-(4-isopropylphenyl)ethanol. The "(1R)" designation specifies the absolute configuration of this particular enantiomer based on the Cahn-Ingold-Prelog priority rules.

The presence of the isopropylphenyl group and the hydroxyl group influences the molecule's physical and chemical properties, including its reactivity and how it interacts with other chiral molecules. The specific spatial orientation of these groups is crucial for its application in stereoselective synthesis. Chiral secondary alcohols are considered essential structural motifs with a wide range of applications in organic synthesis. researchgate.netresearchgate.net

Importance of Enantiomeric Purity in Advanced Synthetic Chemistry

In advanced synthetic chemistry, particularly in the pharmaceutical and materials science industries, the enantiomeric purity of a compound is of utmost importance. longdom.orgnumberanalytics.com Enantiomers of a chiral compound can have drastically different biological activities and physiological effects. musechem.com One enantiomer of a drug might provide a desired therapeutic effect, while the other could be inactive or even cause harmful side effects. musechem.com A well-known historical example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other caused severe birth defects. longdom.orgmusechem.com

The development of methods to produce compounds with high enantiomeric purity is a significant area of research. musechem.com Techniques such as catalytic asymmetric synthesis, enzymatic resolution, and chiral chromatography are employed to obtain single enantiomers. longdom.orgnumberanalytics.com The demand for enantiopure compounds continues to drive innovation in synthetic methodologies.

Overview of Research Trajectories for 1r 1 4 Isopropylphenyl Ethanol

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis provides a powerful platform for the synthesis of this compound, primarily through the enantioselective reduction of its prochiral precursor, 4-isopropylacetophenone. This is achieved using chiral catalysts that create an asymmetric environment, favoring the formation of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction

Transition metal catalysis, particularly asymmetric transfer hydrogenation (ATH), is a well-established and efficient method for the enantioselective reduction of aromatic ketones. bohrium.comscispace.com Ruthenium-based catalysts are prominent in this field, often utilized with a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine azeotrope. bohrium.com For the synthesis of this compound, a chiral Ru-complex can effectively catalyze the reduction of 4-isopropylacetophenone. The steric hindrance presented by the isopropyl group can influence the reaction's efficiency and selectivity. scispace.com

Iron complexes have also emerged as effective catalysts for ATH. For instance, an iron(II) complex featuring a specific tetradentate PNNP ligand has demonstrated high activity in the asymmetric transfer hydrogenation of acetophenone (B1666503), providing a potential route to this compound. wur.nl The mechanism of these reactions is proposed to involve the formation of a metal-hydride species that is delivered to the ketone's carbonyl carbon in a stereocontrolled manner.

Below is a table summarizing the performance of selected transition metal catalysts in the asymmetric reduction of acetophenone derivatives, which are analogous to the synthesis of the target compound.

| Catalyst System | Substrate | Hydrogen Donor | Yield | Enantiomeric Excess (ee) | Reference |

| Ru-TsDPEN in aqueous HCOONa | Aromatic Ketones | HCOONa | - | Up to 95% | bohrium.com |

| Chiral cationic rhodium complexes | m-chloroacetophenone | 2-propanol | 99% | Up to 94% | bohrium.com |

| Iron(II) complex with (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand in i-PrOH/base | Acetophenone | Isopropanol | - | High | wur.nl |

Organocatalytic Approaches to Chiral Alcohol Synthesis

Organocatalysis has gained significant traction as a metal-free alternative for asymmetric synthesis. rsc.org The reduction of prochiral ketones to chiral alcohols can be effectively achieved using chiral organocatalysts. rsc.orgnih.gov One of the most renowned methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source. bohrium.com This method is highly versatile and can be applied to the reduction of a wide array of ketones, including 4-isopropylacetophenone, to yield the corresponding chiral alcohols with high enantioselectivity. bohrium.com The catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl oxygen, allowing for a stereoselective hydride transfer. bohrium.com

Another class of organocatalysts that has proven effective are bifunctional thiourea-amine catalysts. nih.gov These catalysts operate through a "push-pull" mechanism where the thiourea (B124793) moiety activates the carbonyl group of the ketone via hydrogen bonding, while the amine group delivers a hydride from a borane source in a stereocontrolled fashion. nih.gov This approach has been successfully used for the enantioselective reduction of various aryl ketones. nih.gov

Ligand Design and Chiral Inducers for Stereocontrol in this compound Synthesis

The success of transition metal-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligands that coordinate to the metal center. These ligands are the primary source of stereochemical information, dictating the facial selectivity of the hydride attack on the prochiral ketone. For ruthenium-catalyzed ATH, ligands such as N-tosylated diamines (e.g., TsDPEN) are commonly employed. bohrium.com

In the context of organocatalysis, the chiral inducer is the organocatalyst itself. The stereochemical outcome of the CBS reduction is determined by the chirality of the proline-derived amino alcohol used to synthesize the oxazaborolidine catalyst. bohrium.com Similarly, for thiourea-based catalysts, the stereoselectivity is governed by the chiral backbone of the molecule, which is often derived from naturally occurring chiral compounds like amino acids or cinchona alkaloids. nih.gov The precise architecture of these ligands and organocatalysts is crucial for achieving high levels of enantiomeric excess in the synthesis of this compound.

Biocatalytic Routes to this compound and its Precursors

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit remarkable stereoselectivity.

Enzyme-Mediated Stereoselective Reductions of Related Ketones

The enantioselective reduction of 4-isopropylacetophenone to this compound can be efficiently catalyzed by alcohol dehydrogenases (ADHs). nih.gov These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group of the ketone. Various microorganisms and isolated ADHs have been screened for this transformation. For instance, ADH RS1 has shown good activity in the bioreduction of 4-isopropylacetophenone. researchgate.net

Whole-cell biocatalysis is another attractive approach. For example, whole cells of the Brazilian beans Vigna unguiculata have been used as a biocatalyst for the reduction of 4'-isopropylacetophenone. This method resulted in the (S)-alcohol with a conversion of 13% and an enantiomeric excess of 87%, indicating that the bulkiness of the isopropyl group can affect the selectivity of the biocatalyst.

Lipases can also be employed in a kinetic resolution approach. In this method, a racemic mixture of 1-(4-isopropylphenyl)ethanol is subjected to a lipase-catalyzed acylation. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted (R)-enantiomer from the acylated (S)-enantiomer. The lipase from Pseudomonas cepacia (PSL-CI) has demonstrated high activity in the transesterification of (4-isopropylphenyl)ethanol. nih.govresearchgate.net

The table below summarizes findings from biocatalytic reductions of 4-isopropylacetophenone.

| Biocatalyst | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) | Reference |

| Vigna unguiculata (whole cells) | 4-isopropylacetophenone | (S) | 13% | 87% | rug.nl |

| ADH RS1 | 4-isopropylacetophenone | - | Good activity | - | researchgate.net |

Regio- and Stereospecific Biotransformations of 4-Alkylphenols (e.g., Vanillyl-Alcohol Oxidase)

Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum is a flavoprotein that can catalyze the regio- and stereospecific hydroxylation of prochiral 4-alkylphenols. wur.nlnih.gov This enzyme has been shown to be active with 4-alkylphenols that have aliphatic side chains of up to seven carbon atoms. nih.gov Short-chain 4-alkylphenols, such as 4-ethylphenol (B45693) and 4-n-propylphenol, are stereoselectively hydroxylated to the corresponding (R)-1-(4'-hydroxyphenyl)alcohols with high enantiomeric excess (up to 94% ee). scispace.comnih.gov

The reaction mechanism involves the initial oxidation of the 4-alkylphenol to a p-quinone methide intermediate, followed by the enzyme-mediated addition of a water molecule to the benzylic carbon. scispace.com The stereochemical outcome is controlled by the enzyme's active site. nih.gov Although the direct conversion of 4-isopropylphenol (B134273) to a precursor of the target molecule by VAO is subject to the enzyme's substrate scope, the established reactivity with similar 4-alkylphenols highlights the potential of this biocatalytic route for synthesizing chiral hydroxyphenyl alcohols, which can then be further functionalized.

Dynamic Kinetic Resolution Strategies Involving Lipases and Racemization Catalysts for Chiral Alcohols

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution. This is achieved by coupling a highly enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer. For the synthesis of this compound, this typically involves the lipase-catalyzed acylation of the (R)-enantiomer while a metal catalyst simultaneously racemizes the unreacted (S)-1-(4-isopropylphenyl)ethanol back to the racemic mixture, allowing for a theoretical yield of up to 100% of the desired (R)-ester, which can then be hydrolyzed to the target alcohol.

The most common enzymes for this purpose are lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, and lipases from Pseudomonas cepacia. researchgate.net These enzymes exhibit high selectivity for the (R)-enantiomer of secondary alcohols. The choice of acyl donor is also crucial, with enol acetates like isopropenyl acetate (B1210297) or vinyl acetate being frequently used to make the acylation step irreversible. mdpi.com

The racemization catalyst must be compatible with the enzyme and operate under mild conditions. Ruthenium complexes, such as those with pentaphenylcyclopentadienyl ligands, are highly effective for the racemization of secondary alcohols at room temperature. nih.govnih.govbeilstein-journals.org Other transition metals, including vanadium and niobium, have also been explored. scielo.brscielo.br For instance, niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O) has been demonstrated as an effective racemization agent in combination with CALB for the DKR of 1-phenylethanol (B42297), a structurally similar alcohol. scielo.brscielo.br Zeolites containing low concentrations of metals like aluminum or zirconium have also been shown to catalyze the racemization of secondary alcohols for DKR processes. nih.gov

The table below summarizes various chemoenzymatic DKR systems applied to 1-(4-isopropylphenyl)ethanol and related secondary alcohols.

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Ruthenium Complex | Novozym® 435 (CALB) | Isopropenyl Acetate | Toluene | RT | >96 | >99 | scielo.br |

| Niobium Phosphate | CALB | Vinyl Acetate | Toluene | 60 | 92 | 85 | scielo.brscielo.br |

| Vanadyl Sulfate (VOSO₄) | CALB | Vinyl Decanoate | Heptane | 50 | 74-91 | up to 99 | york.ac.uk |

| Zr-Zeolite Beta | CALB | Vinyl Butyrate | Toluene | 60 | ~100 | 92 | nih.gov |

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliary-mediated synthesis is a foundational strategy in asymmetric synthesis. This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. york.ac.ukbccollegeasansol.ac.in

A general, powerful approach involves the use of Evans' oxazolidinone auxiliaries. york.ac.uk For the synthesis of this compound, a hypothetical pathway using a chiral auxiliary would involve three key steps:

Attachment: An appropriate precursor, such as 4-isopropylphenylacetic acid, would be coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Stereoselective Reaction: The resulting N-acyl oxazolidinone can be converted into an enolate, which then undergoes a diastereoselective reaction. To form the target secondary alcohol, a reaction sequence to introduce the methyl group and reduce the carbonyl would be required, with the auxiliary controlling the stereochemistry at the carbinol center.

Cleavage: The chiral auxiliary is then removed, typically through hydrolysis or reduction, to release the desired this compound and allow for the recovery and reuse of the auxiliary. slideshare.net

While this methodology is robust for creating stereogenic centers, specific literature detailing the synthesis of this compound via this route is not prominently documented in the searched sources. The strategy remains a viable, albeit potentially lengthy, approach for its preparation.

Chiral Pool Synthesis Approaches Utilizing Related Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as terpenes, amino acids, or carbohydrates as starting materials. wikipedia.org This strategy leverages the inherent chirality of the starting material to construct a more complex chiral target, which can be highly efficient if the precursor shares significant structural features with the final product. wikipedia.orgnih.govescholarship.org

For the synthesis of this compound, potential starting materials from the chiral pool could include terpenes that possess the isopropylphenyl moiety or a precursor that can be readily converted to it. For example, terpenes like limonene (B3431351) and carvone (B1668592) contain a p-menthane (B155814) skeleton which is structurally related to the 4-isopropylphenyl group. nih.gov A synthetic sequence could be envisioned where the terpene is subjected to a series of transformations, including ring-opening and aromatization, to construct the 4-isopropylphenyl scaffold while retaining or transferring the original chirality to the C1 position of the ethanol (B145695) side chain.

Another chiral pool approach involves using reagents derived from these natural products. For instance, diisopinocampheylborane, derived from the abundant terpene α-pinene, is a well-known chiral reducing agent for the asymmetric reduction of prochiral ketones to secondary alcohols. wikipedia.org

However, despite the conceptual appeal of this strategy, a specific, well-established synthetic route for this compound originating directly from a common chiral pool precursor is not detailed in the surveyed literature.

Classical Chemical Synthesis with Subsequent Resolution or Purification of this compound

The classical approach to obtaining a single enantiomer involves the synthesis of a racemic mixture followed by separation of the enantiomers. For this compound, the racemic alcohol is first synthesized and then resolved.

Synthesis of Racemic 1-(4-isopropylphenyl)ethanol: The racemic alcohol is readily prepared through the reduction of the corresponding prochiral ketone, 4-isopropylacetophenone. This reduction can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol), or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Resolution of the Racemic Mixture: Once the racemic alcohol is obtained, several methods can be employed to separate the (R) and (S) enantiomers.

Enzymatic Kinetic Resolution (KR): This is a widely used method where an enzyme selectively catalyzes a reaction on one enantiomer faster than the other. researchgate.net For racemic 1-(4-isopropylphenyl)ethanol, lipases are highly effective. For example, Pseudomonas cepacia lipase (PCL) can be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor like vinyl acetate. researchgate.net This leaves the unreacted (S)-alcohol and the newly formed (R)-ester, which can be separated by chromatography. The (R)-ester is then hydrolyzed to yield the desired this compound. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. d-nb.info

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. dalalinstitute.com Since the target is an alcohol, it would first be converted to a derivative like a phthalic acid half-ester. This acidic derivative is then reacted with a chiral base (e.g., brucine (B1667951), strychnine, or a chiral amine). The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired diastereomer is treated with acid to cleave the resolving agent and liberate the pure enantiomer of the alcohol derivative, which is then hydrolyzed back to this compound. Derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA), are also common resolving agents for this purpose. nih.govresearchgate.netresearchgate.net

Chiral Chromatography: The racemic mixture can be separated directly using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), employing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

The table below outlines common methods for the resolution of racemic 1-(4-isopropylphenyl)ethanol.

| Resolution Method | Reagent/Enzyme | Key Principle | Outcome | Reference |

| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase / Vinyl Acetate | Enantioselective acylation of the (R)-alcohol | Separation of (R)-acetate and (S)-alcohol | researchgate.net |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B / Vinyl Propionate | Enantioselective acylation of the (R)-alcohol | Separation of (+)-(R)-propionate and (-)-(S)-alcohol | researchgate.net |

| Diastereomeric Salt Formation | Chiral Acid (e.g., Tartaric Acid Derivatives) | Formation of separable diastereomeric salts with an alcohol derivative | Isolation of one diastereomer by crystallization | nih.govresearchgate.net |

| Chiral HPLC | Chiral Stationary Phase | Differential interaction of enantiomers with the CSP | Direct separation of (R) and (S) enantiomers | dalalinstitute.com |

Stereospecific Functionalization of the Hydroxyl Group in this compound

The hydroxyl group of this compound is a primary site for functionalization, enabling the introduction of various chemical moieties while retaining the stereochemical integrity of the chiral center. These reactions are fundamental for modifying the molecule's properties and for its incorporation into more complex structures.

Common reactions involving the hydroxyl group include esterification and etherification. libretexts.orgsavemyexams.com In esterification, the alcohol reacts with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst, to form an ester. savemyexams.com This reaction is a condensation reaction where a molecule of water is eliminated. savemyexams.com

Ether synthesis can be achieved through dehydration reactions. Depending on the reaction conditions, intermolecular dehydration between two alcohol molecules can lead to the formation of an ether. libretexts.org Another method involves the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Furthermore, the hydroxyl group can be substituted by a halogen to form a haloalkane. This can be accomplished by reacting the alcohol with hydrogen halides (HX), phosphorus halides (like PCl₃ or PCl₅), or thionyl chloride (SOCl₂). savemyexams.com The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

The oxidation of secondary alcohols like this compound yields a ketone. libretexts.orgsavemyexams.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group, resulting in the formation of a carbon-oxygen double bond. libretexts.org

Asymmetric Reactions Utilizing the Chiral Center of this compound

The inherent chirality of this compound makes it a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguniurb.it After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org

The general strategy involves attaching the chiral alcohol to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. The stereocenter of the auxiliary influences the formation of new stereocenters with a specific configuration. researchgate.net For instance, chiral auxiliaries are widely used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netnih.gov

In the context of alkylation, the chiral auxiliary can direct the approach of an electrophile to one face of an enolate, leading to the preferential formation of one diastereomer. nih.gov Similarly, in aldol reactions, chiral oxazolidinones, derived from amino alcohols, are effective in controlling the stereochemistry of the products. wikipedia.org The stereoselectivity is often explained by the formation of a rigid transition state where the chiral auxiliary blocks one face of the reacting molecule.

Catalytic Transformations of this compound as a Substrate

As a chiral secondary alcohol, this compound can participate in various catalytic transformations, including cross-coupling reactions and directed C-H bond functionalization.

Cross-Coupling Reactions of Secondary Alcohols

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govlibretexts.org While the coupling of primary alcohols has been more extensively studied, recent advancements have enabled the efficient cross-coupling of secondary alcohols. mit.edu These reactions typically involve the coupling of an aryl halide or pseudohalide with the alcohol to form an alkyl aryl ether. mit.edu

A significant challenge in the cross-coupling of secondary alcohols is the potential for side reactions, such as the reduction of the aryl halide and the formation of carbonyl byproducts. mit.edu The development of specialized ligands, such as biaryl phosphines, has been crucial in overcoming these challenges and achieving high yields with only a slight excess of the alcohol. mit.edu The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely used cross-coupling reaction. frontierspecialtychemicals.comjocpr.commdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Aryl Chloride | Pd(OAc)₂ / Biaryl Phosphine L2 | Alkyl Aryl Ether | High | mit.edu |

| Chloro Uracil Analog | (Hetero)aryl Potassium Organotrifluoroborate | Pd(OAc)₂ / Electron-Rich Phosphine | Coupled Product | Excellent | mdpi.com |

| Bromoanisole | Phenylboronic Acid | Pd(II) complexes with 3-(2-pyridyl)-5R-1,2,4-triazoles | Coupled Product | High | mdpi.com |

| Aryl Halide | Primary or Secondary Amine | Pd Catalyst / BrettPhos or RuPhos | Aryl Amine | High | nih.gov |

Directed C-H Bond Functionalization

The functionalization of otherwise inert C-H bonds is a rapidly developing area of organic synthesis. nih.govsnnu.edu.cnnih.govrsc.org The hydroxyl group of an alcohol can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, thereby enabling its selective functionalization. nih.govscielo.brrsc.orgnih.gov This approach avoids the need for pre-functionalized substrates and offers a more direct route to complex molecules. snnu.edu.cn

In the context of this compound, the hydroxyl group can direct the functionalization of C-H bonds within the same molecule. For instance, palladium catalysts have been used to achieve hydroxyl-directed C-H olefination and C-O cyclization. nih.gov Ligands play a critical role in these transformations, often enabling reactions that would otherwise be inefficient. nih.govnih.gov Recent research has focused on the use of transient directing groups, which are formed in situ and eliminated in the catalytic cycle, further increasing the efficiency of C-H functionalization. snnu.edu.cn

Table 2: Examples of Directed C-H Bond Functionalization

| Substrate | Reaction Type | Catalyst/Directing Group | Key Feature | Reference |

| Alcohols | δ-C(sp³)–H Arylation | Palladium / H-Bond-Acceptor Ligands | Enables arylation of typically unreactive C-H bonds. | nih.gov |

| Arylethyl Ethers | ortho-C–H Olefination | Pd(II) / Mono-Protected Amino Acid (MPAA) Ligands | Weakly coordinating ether group directs the reaction. | nih.gov |

| Alcohols | α-C(sp³)–H Arylation | Visible Light / Selectfluor | Photochemical method without an external photocatalyst. | nih.govd-nb.info |

| Indole | C4-H Activation | Rhodium(III) | Additives control whether Heck-type or 1,4-addition products are formed. | scielo.br |

Mechanistic Investigations of Stereoselective Reaction Pathways for this compound Formation or Transformation

Understanding the mechanisms of stereoselective reactions is crucial for optimizing existing methods and developing new ones. For the formation of this compound, a key reaction is the asymmetric reduction of the corresponding ketone, 4-isopropylacetophenone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Mechanistic studies of transformations involving this compound often focus on explaining the observed stereoselectivity. For example, in the palladium-catalyzed C-O cross-coupling of secondary alcohols, deuterium-labeling studies have been used to investigate the pathways leading to side products like the reduction of the aryl halide. mit.edu These studies can reveal unexpected reaction pathways and highlight the complexity of the catalytic cycle. mit.edu

In the context of stereoselective synthesis, computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction intermediates and transition states. digitellinc.com These studies can provide insights into the factors that control stereoselectivity, such as the interactions between the substrate, catalyst, and ligands. digitellinc.com For example, DFT studies have been employed to understand the mechanistic dichotomy in stereodivergent Zweifel olefination reactions. digitellinc.com

The stereospecificity of enzyme-catalyzed reactions involving alcohol transformations has also been a subject of mechanistic investigation. For instance, site-directed mutagenesis studies on vanillyl-alcohol oxidase have been used to alter the stereospecificity of the hydroxylation of 4-ethylphenol, providing insights into the role of specific amino acid residues in catalysis. nih.gov

The dehydration of alcohols to form alkenes can proceed through either an E1 or E2 mechanism, depending on the structure of the alcohol and the reaction conditions. libretexts.orgmasterorganicchemistry.com For secondary alcohols, the reaction in the presence of a strong, non-nucleophilic acid like H₂SO₄ typically proceeds through an E1 mechanism involving a carbocation intermediate. masterorganicchemistry.com This can sometimes lead to rearrangements if a more stable carbocation can be formed. masterorganicchemistry.com

Chiral Resolution Techniques for Enantiopure 1r 1 4 Isopropylphenyl Ethanol

Chromatographic Methods for Enantioseparation

Chromatographic techniques are powerful tools for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus enabling their separation.

Preparative High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

Preparative HPLC is a widely used technique for isolating pure enantiomers on a laboratory and industrial scale. researchgate.net The principle involves injecting a solution of the racemic mixture into a column packed with a chiral stationary phase. As the mobile phase carries the mixture through the column, one enantiomer interacts more strongly with the CSP and is retained longer, allowing the separated enantiomers to be collected as they elute from the column. hplc.eu

For aryl alcohols like 1-(4-isopropylphenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. chromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

While a specific, standardized preparative method for 1-(4-isopropylphenyl)ethanol is not extensively documented in publicly available literature, a typical protocol can be designed based on methods for analogous compounds. For instance, the separation of similar aryl propionic acid non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical compounds is well-established on these types of columns. hplc.eu

Table 1: Illustrative Preparative HPLC Parameters for Aryl Alcohol Resolution

| Parameter | Typical Value/Condition |

| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Normal-phase: Hexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixtures |

| Reversed-phase: Water/Methanol (B129727) or Water/Acetonitrile mixtures | |

| Flow Rate | Scaled based on column diameter (typically starting at 1.0 mL/min for analytical scale) sigmaaldrich.com |

| Detection | UV spectrophotometry (e.g., at 254 nm) chromatographyonline.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) to optimize selectivity chromatographyonline.comsigmaaldrich.com |

The choice between normal-phase and reversed-phase mode depends on the specific CSP and the solubility of the compound. By optimizing the mobile phase composition and flow rate, baseline separation can be achieved, allowing for the collection of the (1R)-1-(4-isopropylphenyl)ethanol fraction with high enantiomeric purity. sigmaaldrich.com The ability to invert the elution order by selecting a CSP with the opposite chirality is a significant advantage, particularly for purifying a trace enantiomer. hplc.eu

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another effective method for the analytical and sometimes preparative separation of volatile chiral compounds. The technique requires a GC column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czlibretexts.org Cyclodextrins are cyclic oligosaccharides that form cone-shaped cavities, providing a chiral environment for enantioselective interactions. libretexts.org

For the separation of aromatic alcohols like 1-(4-isopropylphenyl)ethanol, derivatized β-cyclodextrin phases are particularly suitable. The separation of the closely related compound, 1-phenylethanol (B42297), has been successfully demonstrated on columns such as Astec® CHIRALDEX™ B-PM (permethylated beta-cyclodextrin). sigmaaldrich.com The enantiomers are separated based on the stability of the transient diastereomeric complexes formed between the analyte and the cyclodextrin (B1172386) selector. libretexts.org

Table 2: Representative GC Conditions for Chiral Alcohol Separation

| Parameter | Example Condition (based on 1-phenylethanol) |

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com |

| Oven Temperature | Isothermal, e.g., 120 °C sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen sigmaaldrich.comwisc.edu |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) sigmaaldrich.com |

| Separation Factor (α) | Varies by compound and conditions |

The efficiency, sensitivity, and rapid analysis times of chiral GC make it an excellent tool for determining the enantiomeric excess (ee) of a sample. sigmaaldrich.com While less common for large-scale purification than HPLC, preparative-scale GC can be employed for smaller quantities.

Crystallization-Based Resolution Methods for Chiral Alcohols

Crystallization-based methods are among the oldest and most industrially relevant techniques for separating enantiomers. These methods exploit the different physical properties of diastereomers or the unique crystallization behavior of conglomerates.

Preferential Crystallization of Conglomerates

Preferential crystallization is a highly efficient method that can be applied only to racemic mixtures that crystallize as conglomerates. A conglomerate is a mechanical mixture of crystals of the pure (+) and (-) enantiomers. whiterose.ac.uk This is in contrast to the more common racemic compounds, where both enantiomers are present in a 1:1 ratio within the same crystal lattice. rug.nl

The possibility of applying this method to 1-(4-isopropylphenyl)ethanol is suggested by studies on structurally similar molecules. Research has shown that the salt formed between the corresponding amine, 1-(4-isopropylphenyl)ethylamine, and cinnamic acid crystallizes as a conglomerate. whiterose.ac.ukresearchgate.netethernet.edu.et While this does not guarantee that the alcohol itself will form a conglomerate, it indicates a structural predisposition that makes it a candidate worth investigating.

If the racemic alcohol is found to be a conglomerate, the resolution process involves seeding a supersaturated solution of the racemate with a pure crystal of the desired (1R)-enantiomer. This seed crystal induces the crystallization of only the (1R)-enantiomer, which can then be separated by filtration. The theoretical maximum yield for this process is 50%. whiterose.ac.uk

Diastereomeric Salt Formation and Fractional Crystallization

This is the most common classical resolution method. Since alcohols are neutral, they cannot directly form salts with chiral acids or bases. Therefore, a derivatization step is required. libretexts.org The racemic alcohol is first reacted with a dicarboxylic anhydride (B1165640), such as phthalic anhydride, to form a racemic mixture of phthalate (B1215562) half-esters. This introduces a carboxylic acid group, allowing the mixture to be resolved with a chiral base.

The process involves the following steps:

Derivatization: The racemic 1-(4-isopropylphenyl)ethanol is reacted with an achiral dicarboxylic anhydride to form a racemic mixture of half-esters.

Salt Formation: A single enantiomer of a chiral base (the resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine, is added to the solution of the racemic half-ester. libretexts.org This creates a mixture of two diastereomeric salts.

Fractional Crystallization: Diastereomers have different physical properties, including solubility. libretexts.org By carefully choosing the solvent and controlling the temperature, one of the diastereomeric salts will crystallize out of the solution while the other remains dissolved.

Isolation and Hydrolysis: The crystallized salt is separated by filtration. It is then treated with an acid to remove the chiral base, followed by hydrolysis (e.g., with a strong base) to cleave the ester bond and regenerate the enantiomerically pure this compound.

An alternative approach involves forming diastereomeric esters directly by reacting the racemic alcohol with a chiral acid, such as (R)-mandelic acid or derivatives of tartaric acid. libretexts.orgnih.gov The resulting diastereomeric esters can then be separated by fractional crystallization or, more commonly, by chromatography. libretexts.org

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is a dynamic process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal scenario, the chiral catalyst selectively converts one enantiomer into a new product, leaving the other, less reactive enantiomer behind.

For the resolution of secondary alcohols like 1-(4-isopropylphenyl)ethanol, enzyme-catalyzed methods are particularly effective, with lipases being the most widely used enzymes. mdpi.com Lipases catalyze the enantioselective acylation (or transesterification) of the alcohol.

In a typical enzymatic kinetic resolution:

The racemic 1-(4-isopropylphenyl)ethanol is placed in an organic solvent.

An acyl donor, such as vinyl acetate (B1210297), is added.

A lipase (B570770), often immobilized for stability and reusability, is introduced as the biocatalyst.

The lipase will preferentially acylate one enantiomer over the other. For example, if the lipase is selective for the (S)-enantiomer, it will be converted to (S)-1-(4-isopropylphenyl)ethyl acetate, while the (R)-1-(4-isopropylphenyl)ethanol remains largely unreacted. Studies have shown that lipases from Pseudomonas cepacia (PSL-CI) and Candida antarctica Lipase B (CALB) are highly effective for the resolution of aryl alcohols. mdpi.comresearchgate.netrsc.org Specifically, Pseudomonas cepacia lipase has been noted for its high activity in the transesterification of 1-(4-isopropylphenyl)ethanol. researchgate.net

Table 3: Key Components in Enzymatic Kinetic Resolution of 1-(4-isopropylphenyl)ethanol

| Component | Example | Role |

| Substrate | Racemic 1-(4-isopropylphenyl)ethanol | Mixture to be resolved |

| Enzyme (Biocatalyst) | Pseudomonas cepacia Lipase (PSL-CI), Candida antarctica Lipase B (CALB) mdpi.comresearchgate.net | Chiral catalyst that selectively reacts with one enantiomer |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Reacts with the alcohol to form an ester |

| Solvent | Hexane, Toluene, MTBE | Provides a non-aqueous medium for the reaction |

The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (R)-alcohol and the newly formed (S)-ester. The two compounds, now having different chemical properties (alcohol vs. ester), can be easily separated by standard methods like column chromatography. This method is highly valued for its environmental friendliness and high selectivity under mild reaction conditions. wisc.edu

Advanced Spectroscopic Characterization Methodologies for 1r 1 4 Isopropylphenyl Ethanol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For (1R)-1-(4-isopropylphenyl)ethanol, the ¹H NMR spectrum reveals distinct signals for each type of proton, confirming the presence of the 4-isopropylphenyl group and the 1-ethanol substituent.

The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. The benzylic proton (CH-OH) appears as a quartet, being split by the adjacent methyl group. The methyl protons of the ethanol (B145695) moiety show up as a doublet, coupled to the benzylic proton. The hydroxyl proton often appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Isopropyl-CH₃ | ~1.25 | Doublet | ~6.9 | 6H |

| Ethanol-CH₃ | ~1.48 | Doublet | ~6.4 | 3H |

| Hydroxyl-OH | Variable (e.g., ~1.9) | Singlet (broad) | - | 1H |

| Isopropyl-CH | ~2.90 | Septet | ~6.9 | 1H |

| Benzylic-CH | ~4.87 | Quartet | ~6.4 | 1H |

| Aromatic-H (ortho to isopropyl) | ~7.18 | Doublet | ~8.0 | 2H |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the characterization of the entire carbon skeleton.

The spectrum will show signals for the two types of carbons in the isopropyl group, the four distinct carbons of the aromatic ring (two of which are quaternary), the benzylic carbon bearing the hydroxyl group, and the methyl carbon of the ethanol group. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethanol-CH₃ | ~25.2 |

| Isopropyl-CH₃ | ~24.0 |

| Isopropyl-CH | ~33.8 |

| Benzylic-CH | ~70.0 |

| Aromatic-CH (ortho to isopropyl) | ~125.5 |

| Aromatic-CH (meta to isopropyl) | ~126.5 |

| Aromatic-C (ipso to ethanol) | ~143.0 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

To further confirm the structure and stereochemistry, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. creative-biostructure.com

COSY spectra would show correlations between coupled protons, for instance, confirming the coupling between the benzylic proton and the adjacent methyl protons, as well as the isopropyl methine and methyl protons. researchgate.net

HSQC spectra correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra. creative-biostructure.com

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Chiral Shift Reagents : To determine the enantiomeric purity of this compound, chiral shift reagents can be utilized. nih.govbhu.ac.in These are typically lanthanide-based complexes that are themselves chiral. researchgate.netgoogle.com When added to a sample containing enantiomers, they form diastereomeric complexes that are non-equivalent in the NMR spectrometer. nih.govtcichemicals.com This results in the separation of signals for the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.comresearchgate.net This high precision allows for the unambiguous determination of the elemental formula of a molecule. dtu.dk For this compound (C₁₁H₁₆O), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition. algimed.com

Table 3: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

The fragmentation pattern observed in the mass spectrum can also yield structural information. Common fragmentation pathways for this molecule would include the loss of a methyl group (CH₃), the loss of water (H₂O), and cleavage of the bond between the benzylic carbon and the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com It is an excellent method for assessing the purity of a sample and confirming the identity of its components. derpharmachemica.com

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates the compound from any volatile impurities. shimadzu.com As the pure compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum acts as a "molecular fingerprint" and can be compared to a library of known spectra to confirm the identity of the compound. The GC chromatogram also provides a quantitative measure of the sample's purity by showing the relative amounts of any other components present. mfd.org.mk By using a chiral GC column, it is also possible to separate and quantify the (R) and (S) enantiomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. savemyexams.com Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the identification of functional groups. vscht.czbellevuecollege.edu

For this compound, the IR spectrum exhibits several key absorption bands that confirm its structure:

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in alcohols. savemyexams.comlibretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding between alcohol molecules. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Absorptions corresponding to C-H stretching vibrations are also present. The aromatic C-H stretches of the phenyl ring typically appear at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz In contrast, the aliphatic C-H stretches from the isopropyl and ethyl groups are found just below 3000 cm⁻¹. vscht.cz

C-O Stretch: A strong absorption band in the 1260-1050 cm⁻¹ region signifies the presence of the carbon-oxygen single bond of the alcohol. vscht.czlibretexts.org

C=C Stretch (Aromatic): The aromatic ring gives rise to characteristic carbon-carbon double bond stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad, strong) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | <3000 |

| C-O (alcohol) | 1260-1050 (strong) |

| C=C (aromatic) | 1600-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.eduijprajournal.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. msu.edu The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. upi.edu

In this compound, the primary chromophore is the substituted benzene ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region. uomustansiriyah.edu.iq For instance, benzene shows a very strong absorption near 180 nm, a weaker one around 200 nm, and a group of much weaker bands around 254 nm. msu.edu The presence of substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands. uomustansiriyah.edu.iq The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring, confirming the presence of this functional group.

Optical Rotation and Circular Dichroism for Enantiomeric Excess Determination

Determining the enantiomeric purity of a chiral compound is crucial. Optical rotation and circular dichroism are two chiroptical techniques that are instrumental in this assessment.

Optical Rotation:

Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The extent and direction of rotation are characteristic of a specific enantiomer. khanacademy.org The specific rotation, [α], is a standardized value that depends on the compound, temperature, solvent, and the wavelength of light used.

The enantiomeric excess (ee) of a sample, which is a measure of its purity, can be calculated from its observed optical rotation. chemistrysteps.commasterorganicchemistry.com A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive and will have an observed rotation of zero. masterorganicchemistry.com A sample containing an excess of one enantiomer will have an observed rotation that is proportional to the specific rotation of the pure enantiomer and the enantiomeric excess. chemistrysteps.com For example, a literature value for the specific rotation of (S)-1-(4-isopropylphenyl)ethanol is reported as [α]D25 = -46.7 (c = 1.00 in CHCl3) for a sample with 92.8% ee. rsc.org

Circular Dichroism (CD):

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce mirror-image CD spectra.

CD spectroscopy is a powerful tool for determining enantiomeric excess. nih.govhindsinstruments.comrsc.org By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately determined. nih.gov This technique is particularly useful as it can be highly sensitive and can be applied to a wide range of chiral molecules. hindsinstruments.com The combination of UV and CD spectroscopy can provide a robust method for ee determination. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods like NMR and mass spectrometry can determine the relative stereochemistry of a molecule, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. d-nb.infospringernature.comed.ac.uk

This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electrons in the crystal is recorded and analyzed. nih.gov This analysis provides a detailed three-dimensional map of the electron density in the molecule, from which the precise arrangement of atoms in space can be determined. springernature.com

For chiral molecules, the use of anomalous dispersion, a phenomenon where the scattering of X-rays by an atom is dependent on the X-ray wavelength, allows for the unambiguous determination of the absolute configuration. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute configuration. nih.gov Although obtaining suitable crystals of small molecules can sometimes be challenging, co-crystallization with a chiral host can be a strategy to facilitate this process. d-nb.info The Crystallography Open Database provides a repository of crystal structures, which can be a valuable resource for researchers. ugr.es

Theoretical and Computational Investigations of 1r 1 4 Isopropylphenyl Ethanol

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and, consequently, the optimized geometry of molecules. semanticscholar.org For (1R)-1-(4-isopropylphenyl)ethanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. scielo.org.mx

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-O bond of the alcohol, the C-C bond connecting the ethyl group to the phenyl ring, and the C-C bond of the isopropyl group. DFT calculations can map the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. The analysis would reveal the most stable arrangement of the hydroxyl, isopropyl, and phenyl groups, governed by a balance of steric hindrance and weak intramolecular interactions.

Key structural parameters such as bond lengths, bond angles, and dihedral angles are direct outputs of a DFT geometry optimization. scielo.org.mx These computed values provide a precise three-dimensional picture of the molecule in its ground state. While specific experimental crystallographic data for this compound is scarce in the literature, the calculated parameters serve as reliable predictions for its molecular architecture.

Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound using DFT (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(aromatic)-C(isopropyl) | ~1.52 Å |

| C(aromatic)-C(ethanol) | ~1.51 Å | |

| C(ethanol)-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | C-C-O (ethanol) | ~111.5° |

| C-O-H | ~108.5° | |

| Dihedral Angle | H-O-C-C(aromatic) | ~60° (gauche) |

| Note: This data is illustrative of typical DFT calculation results and is not from a specific published study on this molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. smu.edu For this compound, such studies could explore its synthesis, such as the hydrogenation of 4-isobutylacetophenone, or its subsequent reactions, like oxidation or esterification. google.com

The process begins by calculating the energies of the reactants, products, and any proposed intermediates. smu.edu Computational algorithms are then used to locate the transition state (TS) on the potential energy surface, which represents the maximum energy point along the reaction coordinate. ethz.ch The structure of the TS provides critical information about which bonds are breaking and forming during the reaction's rate-determining step.

The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. smu.eduethz.ch For instance, in the oxidation of the secondary alcohol group in this compound, computational modeling could differentiate between various mechanisms depending on the oxidizing agent used, predicting reaction kinetics and stereochemical outcomes.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy point on reaction path | +25.5 |

| Intermediate | A meta-stable species formed during reaction | +5.2 |

| Products | Final chemical species | -15.0 |

| Note: This table illustrates the type of data generated from computational modeling of a reaction mechanism. |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic properties, which are essential for compound identification and structural elucidation. semanticscholar.org These predictions serve as a powerful complement to experimental spectroscopy.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for predicting 1H and 13C NMR chemical shifts. scielo.org.mxnih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). pressbooks.pub Comparing the predicted spectrum with the experimental one can confirm structural assignments. For this compound, this would involve predicting the distinct signals for the aromatic protons, the methine proton of the ethanol (B145695) group, the methyl protons, and the protons of the isopropyl group. nih.govmdpi.com

Vibrational (IR and Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. acs.org These frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). The predicted IR spectrum can be compared with experimental data to identify characteristic functional group peaks, such as the broad O-H stretch of the alcohol group (expected around 3400 cm⁻¹) and the C-H stretches of the aromatic and aliphatic parts. semanticscholar.org

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. acs.org For this compound, TD-DFT would predict the π→π* transitions associated with the phenyl ring, helping to interpret its UV spectrum.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Group | Predicted δ (ppm) | Experimental δ (ppm) |

| -OH | 2.1 | 2.0 |

| -CH(OH) | 4.8 | 4.85 |

| -CH₃ (ethanol) | 1.4 | 1.45 |

| Aromatic-H | 7.1-7.3 | 7.15-7.28 |

| -CH (isopropyl) | 2.9 | 2.9 |

| -CH₃ (isopropyl) | 1.2 | 1.24 |

| Note: Predicted values are typical outcomes of GIAO-DFT calculations; experimental values are approximate ranges. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the intermolecular interactions that govern the bulk properties of a substance, such as its physical state, viscosity, and solubility. nih.gov

For liquid this compound, MD simulations would reveal the nature and dynamics of its intermolecular forces:

Hydrogen Bonding: The primary interaction would be hydrogen bonds between the hydroxyl groups of adjacent molecules. MD can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometry. researchgate.netmdpi.com

Dipole-Dipole Interactions: The polarity of the C-O-H group creates a permanent dipole moment, leading to dipole-dipole attractions between molecules. youtube.com

By simulating the system at a given temperature and pressure, MD can generate radial distribution functions (g(r)), which describe the probability of finding one atom at a certain distance from another. For example, the g(r) for the oxygen of one hydroxyl group and the hydrogen of another would show a sharp peak at a short distance (~1.8-2.0 Å), providing clear evidence of hydrogen bonding. researchgate.net These simulations are crucial for understanding how the molecule's structure dictates its macroscopic behavior.

Table 4: Summary of Intermolecular Forces in this compound

| Force Type | Origin | Relative Strength |

| Hydrogen Bonding | Interaction between -OH group of one molecule and O of another | Strong |

| Dipole-Dipole | Attraction between permanent dipoles of polar -OH groups | Moderate |

| London Dispersion | Caused by temporary fluctuations in electron density; significant due to large isopropylphenyl group | Weak (but cumulatively significant) |

Derivatization Strategies and Synthetic Applications of 1r 1 4 Isopropylphenyl Ethanol

Formation of Chiral Derivatives for Analytical Purposes (e.g., Diastereomeric Carbamates for GC/HPLC Analysis)

The determination of the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like (1R)-1-(4-isopropylphenyl)ethanol is crucial for its use in stereoselective synthesis. A common and effective method for this analysis involves the formation of diastereomeric derivatives. This indirect approach converts a pair of enantiomers, which are otherwise indistinguishable on achiral chromatographic columns, into a pair of diastereomers. Diastereomers possess different physical properties and can be separated and quantified using standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) techniques. researchgate.net

The process involves reacting the chiral alcohol with a chiral derivatizing agent (CDA). For alcohols, reagents that form esters or carbamates are frequently employed. The reaction of this compound with a single enantiomer of a chiral CDA results in two diastereomers, (R,R) and (S,R), if a racemic sample of the alcohol is used. The ratio of these diastereomers, as determined by their peak areas in the chromatogram, directly corresponds to the enantiomeric ratio of the original alcohol sample. scirp.org

A notable example of a CDA for alcohols is (–)-(1R)-menthyl chloroformate. scirp.org This reagent reacts with the hydroxyl group of this compound to form stable diastereomeric carbamates. These derivatives can then be resolved on a standard achiral GC column, allowing for precise determination of the enantiomeric excess. scirp.org The selection of the CDA is critical and depends on factors such as reactivity, the stability of the resulting diastereomers, and the chromatographic resolution achieved. researchgate.net

Table 1: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent (CDA) | Derivative Formed | Typical Analytical Method |

|---|---|---|

| (–)-(1R)-Menthyl chloroformate | Carbamate | GC, HPLC |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Ester | NMR, HPLC |

| Camphanic acid chloride | Ester | HPLC, GC |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Ester | HPLC, NMR |

This table presents examples of common CDAs used for the chiral analysis of alcohols and other functional groups. researchgate.netscirp.orgnih.gov

Synthesis of Advanced Chiral Building Blocks and Intermediates from this compound

The true synthetic value of this compound lies in its role as a chiral precursor for more elaborate molecular structures. As a chiral building block, it provides a pre-defined stereocenter from which further complexity can be built. The hydroxyl group and the aromatic ring serve as functional handles for a variety of chemical transformations.

Key transformations to generate advanced intermediates include:

Oxidation: The secondary alcohol can be oxidized to the corresponding chiral ketone, 4-isopropylacetophenone. While this removes the original stereocenter, the alcohol can be used as a precursor in reactions where its chirality directs a subsequent transformation before being removed.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) and subsequently displaced by a wide range of nucleophiles via an SN2 reaction. This process typically occurs with an inversion of stereochemistry, providing access to the opposite (S)-enantiomer with a new functional group.

Etherification: Formation of chiral ethers can be used to introduce the chiral 4-isopropylphenyl)ethyl moiety into a target molecule, acting as a chiral auxiliary or as a permanent structural feature.

Esterification: Reaction with various carboxylic acids yields chiral esters, which are themselves important intermediates in various synthetic contexts, including the production of pharmaceuticals and fine chemicals. sumitomo-chem.co.jp

The synthesis of chiral amino alcohols, for example, is a critical area where such building blocks are employed. nih.gov While not a direct derivative, the strategies used to synthesize complex molecules like (1R, 2S)-cis-amino alcohols often rely on chiral epoxides or alcohols as starting points. nih.gov The principles are directly applicable to this compound, which could be transformed into a key intermediate for active pharmaceutical ingredients. nih.govnih.gov

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh3, Nu-H | Inverted Ether, Ester, etc. | Introduction of various functional groups with inversion of configuration. |

| Tosylation/Mesylation | TsCl/MsCl, Pyridine | Tosylate/Mesylate | Formation of an excellent leaving group for SN2 substitution. |

| Halogenation | PBr3, SOCl2 | Chiral Halide | Intermediate for Grignard reagents or coupling reactions. |

Applications in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products often relies on a convergent strategy where key chiral fragments are synthesized independently and then combined. cri.or.th A chiral alcohol like this compound or its derivatives represents an ideal chiral fragment for such syntheses. Although specific examples detailing the use of this compound in a completed total synthesis are not prominent in the literature, its structural motif is relevant to many classes of natural products and designed molecules.

The utility of such a building block would be to introduce a defined stereocenter early in a synthetic sequence. temple.edu For instance, the chiral 1-phenylethanol (B42297) unit is a substructure in various natural products. The synthetic strategies developed for these molecules often involve the creation of this stereocenter through asymmetric reduction or the use of a chiral pool starting material. mdpi.com this compound serves as a ready-made source of this chirality.

In a hypothetical total synthesis, the alcohol could be elaborated as described in section 7.2. For example, conversion to a chiral halide followed by a coupling reaction (e.g., Suzuki, Stille) could link the chiral fragment to another complex part of the target molecule. The principles of using chiral building blocks are well-established in the synthesis of molecules like the HIV-1 integrase inhibitor (+)-integrasone rsc.org and various alkaloids, where stereocontrol is paramount. nih.govnih.gov

Development of this compound-derived Catalysts or Ligands

A significant application of chiral molecules is their incorporation into ligands for asymmetric catalysis. dokumen.pub Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

This compound is a suitable scaffold for developing new chiral ligands. The general approach involves replacing the hydroxyl group with, or using it to tether, a heteroatom that can coordinate to a metal (e.g., phosphorus, nitrogen, or sulfur).

Possible strategies include:

Synthesis of Chiral Phosphine Ligands: The alcohol can be converted to the corresponding chloride or bromide, followed by reaction with a phosphide (B1233454) anion (e.g., LiPPh2) to yield a chiral phosphine. Bidentate ligands can be created by introducing a second coordinating group onto the phenyl ring. Such P,N or P,O ligands are highly effective in a range of metal-catalyzed reactions, including hydrogenation and allylic alkylation. mdpi.comresearchgate.net

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands: The alcohol can be converted into a chiral amine, which can then be used to synthesize a chiral imidazolium (B1220033) salt, the precursor to an NHC ligand. Chiral NHC-metal complexes are powerful catalysts for reactions like conjugate additions and transfer hydrogenations. researchgate.net

Synthesis of Chiral Oxazoline (B21484) Ligands: While more complex, the aryl group could be functionalized and elaborated to form a chiral oxazoline ring system, with the stereocenter from the alcohol directing the facial selectivity of coordinated substrates.

The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient and environmentally friendly production of enantiomerically pure compounds. nih.gov

Q & A

Q. What are the established synthetic routes for (1R)-1-(4-isopropylphenyl)ethanol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation using 4-isopropylbenzaldehyde and appropriate ketones under microwave irradiation (80°C, 700 W) with KOH/ethanol as a catalyst . Optimization involves adjusting irradiation time (6–8 minutes), molar ratios of reactants, and catalyst concentration. Enantiomeric purity is achieved through chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, validated by polarimetry or circular dichroism (CD) spectroscopy .

Q. How is the molecular structure of this compound validated, and what techniques distinguish its stereochemistry?

- Methodological Answer : X-ray crystallography confirms the absolute (R)-configuration of the chiral center . NMR spectroscopy (¹H and ¹³C) identifies key signals: the hydroxyl proton (δ 1.5–2.0 ppm, broad), isopropyl group (δ 1.2–1.3 ppm, doublet), and aromatic protons (δ 7.2–7.4 ppm). Chiral stationary-phase GC or HPLC with UV/Vis detection (e.g., Chiralcel OD column) resolves enantiomers .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Cytotoxicity is assessed via MTT assays using human cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression models . For antimicrobial activity, microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed, with statistical validation via ANOVA and post-hoc tests (e.g., LSD) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity, while molecular docking (AutoDock Vina) evaluates binding affinity to targets like cytochrome P450 or bacterial enzymes . QSAR models trained on halogen-substituted analogs (e.g., bromo/chloro derivatives) correlate substituent effects (Hammett σ values) with cytotoxicity .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing diastereomeric byproducts?

- Methodological Answer : NOESY NMR identifies spatial proximity of protons to differentiate diastereomers. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formulae (e.g., C₁₁H₁₆O, [M+H]⁺ = 165.1274). Vibrational circular dichroism (VCD) provides stereochemical fingerprints by comparing experimental and computed spectra .

Q. How do solvent polarity and proticity influence the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in aprotic solvents (e.g., DMSO) show <5% degradation via HPLC-UV (λ = 254 nm), while protic solvents (e.g., ethanol) induce racemization (monitored by chiral HPLC). Degradation pathways (oxidation, hydrolysis) are elucidated using LC-MS/MS .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Meta-analysis of IC₅₀ values (e.g., using RevMan) identifies outliers due to assay variability (e.g., cell passage number, incubation time). Standardized protocols (ISO 10993-5 for cytotoxicity) and inter-laboratory validation reduce discrepancies. Dose-response curves must include ≥6 concentrations with triplicate replicates .

Emerging Research Directions

Q. Can biocatalytic approaches improve the sustainability of synthesizing this compound?